molecular formula C17H16ClN3O3 B11564319 N-(3-chlorophenyl)-3-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]-3-oxopropanamide

N-(3-chlorophenyl)-3-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]-3-oxopropanamide

Cat. No.: B11564319
M. Wt: 345.8 g/mol
InChI Key: JKMLCHGOYHDBQC-ODLFYWEKSA-N
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Description

N-(3-chlorophenyl)-3-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]-3-oxopropanamide is a synthetic organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a 3-chlorophenyl group, a 4-methoxybenzylidene moiety, and a hydrazinyl linkage. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-3-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]-3-oxopropanamide typically involves the condensation of 3-chlorobenzoyl chloride with 4-methoxybenzaldehyde hydrazone. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-3-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]-3-oxopropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of hydrazine and amine derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

N-(3-chlorophenyl)-3-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]-3-oxopropanamide has several scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Studies: Used in studies to understand its interaction with biological targets and pathways.

    Chemical Synthesis: Employed as an intermediate in the synthesis of other complex organic molecules.

    Material Science: Explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]-3-oxopropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chlorophenyl)-3-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]-3-oxopropanamide is unique due to the presence of the 4-methoxybenzylidene moiety, which imparts specific chemical and biological properties. This structural feature may enhance its interaction with certain molecular targets, leading to improved efficacy in medicinal applications.

Properties

Molecular Formula

C17H16ClN3O3

Molecular Weight

345.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-N'-[(Z)-(4-methoxyphenyl)methylideneamino]propanediamide

InChI

InChI=1S/C17H16ClN3O3/c1-24-15-7-5-12(6-8-15)11-19-21-17(23)10-16(22)20-14-4-2-3-13(18)9-14/h2-9,11H,10H2,1H3,(H,20,22)(H,21,23)/b19-11-

InChI Key

JKMLCHGOYHDBQC-ODLFYWEKSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N\NC(=O)CC(=O)NC2=CC(=CC=C2)Cl

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)CC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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